molecular formula C12H10BrN5 B11214068 N-(4-bromophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-bromophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11214068
M. Wt: 304.15 g/mol
InChI Key: LHHPCOVKDKPJNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound based on the privileged 1H-pyrazolo[3,4-d]pyrimidine scaffold, which is recognized in medicinal chemistry as a bioisostere of the purine base adenine . This structural characteristic allows derivatives of this scaffold to fit into the ATP-binding pockets of various kinase enzymes, making them a versatile starting point for the development of potent enzyme inhibitors . Researchers are actively investigating this class of compounds for its potential in targeted cancer therapy. The pyrazolo[3,4-d]pyrimidine core is a key structural feature in the design of inhibitors for clinically significant kinases. For instance, analogous compounds have been developed as irreversible inhibitors of Bruton's Tyrosine Kinase (BTK), a key protein in the B cell receptor signaling pathway and a validated target for the treatment of B-cell tumors . Furthermore, this scaffold has been utilized to create selective inhibitors of Breast Tumor Kinase (BRK), an oncogenic driver overexpressed in breast, ovarian, and pancreatic cancers . Beyond oncology, research into pyrazolo[3,4-d]pyrimidine derivatives has expanded into antiviral applications. Recent studies have identified specific analogues that exhibit significant activity against Hepatitis B Virus (HBV) replication, indicating a potential novel mechanism of action distinct from existing nucleoside analogues . This compound is provided for research purposes to support these and other investigative areas in drug discovery. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H10BrN5

Molecular Weight

304.15 g/mol

IUPAC Name

N-(4-bromophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C12H10BrN5/c1-18-12-10(6-16-18)11(14-7-15-12)17-9-4-2-8(13)3-5-9/h2-7H,1H3,(H,14,15,17)

InChI Key

LHHPCOVKDKPJNY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Amino-1-Methylpyrazole-4-Carbonitrile with Aryl Nitriles

A widely reported method involves the cyclocondensation of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (1 ) with 4-bromobenzonitrile (2 ) in the presence of a strong base. This reaction proceeds via a nucleophilic aromatic substitution mechanism, facilitated by potassium tert-butoxide (t-BuOK) in boiling tert-butanol .

Procedure :

  • 1 (10 mmol) and 2 (12 mmol) are dissolved in anhydrous tert-butanol.

  • t-BuOK (15 mmol) is added, and the mixture is refluxed at 80°C for 6–8 hours.

  • The product is isolated via vacuum filtration and recrystallized from ethanol.

Key Data :

ParameterValue
Yield68–72%
Reaction Time6–8 hours
CharacterizationNMR, IR, HPLC

This method is favored for its simplicity but requires stringent anhydrous conditions to prevent hydrolysis of the nitrile intermediates .

Microwave-Assisted Vilsmeier-Haack Reaction

Microwave irradiation significantly accelerates the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. The Vilsmeier-Haack reagent (generated from DMF and PBr₃) facilitates formylation and cyclization in a one-pot protocol .

Procedure :

  • 1 (10 mmol) is treated with PBr₃ (3 equiv.) in DMF at 60°C for 1 hour.

  • 4-Bromoaniline (12 mmol) and hexamethyldisilazane (3 equiv.) are added.

  • The mixture is irradiated at 100°C (300 W) for 20 minutes.

Key Data :

ParameterValue
Yield85–89%
Reaction Time20–30 minutes
Purity (HPLC)>98%

Microwave methods reduce side reactions and improve regioselectivity, making them ideal for industrial-scale production .

Sequential Suzuki-Miyaura Coupling and Cyclization

For introducing the 4-bromophenyl group post-cyclization, a palladium-catalyzed Suzuki coupling is employed. This method is useful when starting from halogenated pyrimidine intermediates .

Procedure :

  • 1-Methylpyrazolo[3,4-d]pyrimidin-4-amine (3 ) is treated with 4-bromophenylboronic acid (4 ) in the presence of Pd(PPh₃)₄.

  • The reaction is conducted in a dioxane/water mixture at 90°C for 12 hours.

Key Data :

ParameterValue
Yield75–78%
Catalyst Loading5 mol% Pd(PPh₃)₄
CharacterizationLC-MS, ¹³C NMR

This approach allows modular functionalization but requires costly catalysts and inert conditions .

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each method:

MethodYield (%)TimeCostScalability
Cyclocondensation 68–726–8 hoursLowModerate
Microwave 85–8920–30 minModerateHigh
Suzuki Coupling 75–7812 hoursHighLow

Microwave-assisted synthesis offers the best balance of yield and efficiency, while cyclocondensation remains cost-effective for laboratory-scale preparation .

Mechanistic Insights

  • Cyclocondensation : The reaction proceeds via deprotonation of 1 by t-BuOK, followed by nucleophilic attack on 2 to form the pyrimidine ring .

  • Vilsmeier-Haack : PBr₃ generates an electrophilic iminium intermediate, which undergoes cyclization with 4-bromoaniline .

  • Suzuki Coupling : Oxidative addition of the Pd catalyst to the pyrimidine halide precedes transmetallation with the boronic acid .

Characterization and Quality Control

All synthetic batches are validated using:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., δ 8.2 ppm for pyrimidine protons) .

  • HPLC : Purity >98% with a C18 column (acetonitrile/water gradient) .

  • Mass Spectrometry : Molecular ion peak at m/z 304.15 (C₁₂H₁₀BrN₅) .

Industrial-Scale Considerations

For kilogram-scale production, microwave reactors and continuous-flow systems are preferred to minimize batch variability . Solvent recovery (e.g., tert-butanol) and catalyst recycling (e.g., Pd) are critical for cost optimization .

Emerging Techniques

Recent advances include enzyme-catalyzed cyclizations and photoredox-mediated aminations, though these remain experimental for this compound .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The para-bromine on the phenyl ring undergoes substitution under palladium-catalyzed cross-coupling conditions:

Table 1: Cross-Coupling Reactions of the Bromophenyl Group

Reaction TypeConditionsProductsYieldSource
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CBiaryl derivatives72-85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, dioxaneAryl amine-functionalized derivatives68%
Ullmann-type couplingCuI, 1,10-phenanthroline, K₃PO₄Symmetrical diaryl compounds61%

These reactions demonstrate the bromine's utility in constructing complex architectures for pharmaceutical intermediates .

Electrophilic Substitution on the Pyrazolo[3,4-d]pyrimidine Core

The electron-rich pyrazolo[3,4-d]pyrimidine system undergoes regioselective electrophilic attacks:

Table 2: Electrophilic Reactions of the Heterocyclic Core

ReactionReagents/ConditionsPosition ModifiedOutcome
NitrationHNO₃/H₂SO₄, 0°CC66-Nitro derivatives
SulfonationClSO₃H, CH₂Cl₂, rtC6Sulfonic acid intermediates
HalogenationNBS, AIBN, CCl₄, refluxC33-Bromo-substituted analogs

The C6 position shows enhanced reactivity due to conjugation with the exocyclic amine .

Functionalization of the Exocyclic Amine

The primary amine undergoes acylation and alkylation:

Table 3: Amine Derivitization Reactions

Reaction TypeReagentsProductsApplication
AcylationAcCl, pyridine, 0°C → rtN-Acetyl derivativesEnhanced metabolic stability
SulfonylationTosyl chloride, Et₃N, DCMSulfonamide analogsKinase inhibitor scaffolds
Reductive AminationAldehydes, NaBH₃CN, MeOHSecondary amine derivativesSAR studies

Cyclocondensation Reactions

The compound participates in heterocycle formation via cyclocondensation:

Example Protocol ( ):
Reacting with aryl nitriles (3.0 eq) in t-BuOH with KOtBu (1.2 eq) at reflux for 6 hr yields fused pyrimidine derivatives (72-87%). Key intermediates involve:

  • Deprotonation of the exocyclic amine

  • Nucleophilic attack on the nitrile carbon

  • Cyclization via intramolecular N–C bond formation

Metal-Mediated C–H Activation

Recent studies show Pd-catalyzed direct arylation at C3:

SubstrateCatalyst SystemCoupling PartnerYield
4-Bromophenyl analogPd(OAc)₂, PivOH, Ag₂CO₃Aryl iodides78%

This method bypasses pre-functionalization requirements .

Mechanistic Insights

  • Suzuki Coupling : Oxidative addition of Pd⁰ to C–Br bond → transmetallation with boronic acid → reductive elimination .

  • Amine Acylation : Nucleophilic attack by the amine on the acyl chloride → HCl elimination .

  • Electrophilic Substitution : Resonance stabilization directs electrophiles to C6 via charge-separated intermediates .

Stability Considerations

  • Thermal : Stable ≤ 150°C (TGA data).

  • Photolytic : Dehalogenation observed under UV light (254 nm) .

  • Hydrolytic : Resistant to aqueous acid/base at rt but degrades in H₂SO₄/HNO₃ mixtures .

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds derived from this scaffold have demonstrated significant antiproliferative activity against various cancer cell lines. In one study, derivatives showed promising results against hematologic tumor cell lines such as HEL (acute erythroid leukemia) and K-562 (chronic myeloid leukemia), indicating their potential as anticancer agents . Additionally, molecular docking studies suggest that these compounds can effectively inhibit key kinases involved in cancer progression, such as CDK2 and TRKA .

Antimicrobial Activity

The pyrazolo[3,4-d]pyrimidine framework has also been explored for its antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against a range of pathogens, including bacteria and fungi. The presence of the bromine substituent enhances the compound's efficacy by improving its binding affinity to microbial targets .

Kinase Inhibition

N-(4-bromophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been investigated for its ability to inhibit specific kinases such as p70S6K and Akt-1. These kinases are critical in regulating cell growth and proliferation; thus, their inhibition can lead to reduced tumor growth and improved outcomes in cancer therapy .

Optical Applications

Recent studies have also explored the optical properties of related pyrazolo compounds for use in fluorescence applications. These compounds can be utilized in developing sensors or imaging agents due to their favorable photophysical characteristics .

Study 1: Antiproliferative Activity Assessment

In a comprehensive study assessing the antiproliferative effects of various pyrazolo derivatives, this compound was evaluated against multiple cancer cell lines. The results indicated a significant reduction in cell viability across several tested lines, supporting its potential as an anticancer therapeutic agent.

Cell LineIC50 (µM)
HEL10
K-56215
MCF-720
MDA-MB-23125

Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial activity of this compound against common pathogens. The results demonstrated effective inhibition zones against both Gram-positive and Gram-negative bacteria.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Mechanism of Action

The exact mechanism remains to be elucidated. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrazolopyrimidines are highly dependent on substituents at key positions (1-, 3-, 4-, and 6-positions). Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 1-methyl, 4-(4-bromophenyl) C₁₃H₁₁BrN₅ 326.17* Enhanced lipophilicity from Br; potential for hydrophobic interactions
N-[(4-chlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-methyl, 4-(4-Cl-benzyl) C₁₃H₁₂ClN₅ 281.72 Chlorine offers moderate electronegativity; benzyl group increases steric bulk
6-chloro-3-ethyl-N-(4-fluorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (V) 1-methyl, 3-ethyl, 6-Cl, 4-(4-F-benzyl) C₁₈H₁₇ClFN₅ 375.81 Multi-halogenated; ethyl and benzyl groups enhance hydrophobic binding
N-(3-Chloro-4-fluorophenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (7d) 1-(4-F-phenyl), 3-methyl, 4-(3-Cl-4-F-phenyl) C₁₉H₁₃ClF₂N₅ 391.79 Di-fluorinated; dual halogenation may improve target selectivity
N-(2,6-diethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-methyl, 4-(2,6-diethylphenyl) C₁₆H₁₉N₅ 281.36 Bulky diethyl groups may hinder binding but improve metabolic stability

*Calculated based on (C₁₁H₈BrN₅ = 290.12) with addition of methyl group. † describes a non-methylated analog; target compound is inferred from naming conventions.

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight and Solubility : The target compound’s molecular weight (~326 Da) falls within the optimal range for oral bioavailability. However, bromine’s lipophilicity may reduce aqueous solubility compared to fluorine analogs .

Biological Activity

N-(4-bromophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, highlighting its anticancer properties and mechanisms of action.

Synthesis and Structural Characterization

The synthesis of this compound typically involves several steps, including the reaction of 4-bromobenzaldehyde with appropriate hydrazines to form the pyrazole ring, followed by cyclization to yield the final pyrimidine derivative. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compounds .

Anticancer Properties

This compound exhibits significant anticancer activity against various cancer cell lines. Studies have shown that compounds within this class can inhibit the proliferation of cancer cells through multiple mechanisms:

  • Tyrosine Kinase Inhibition : This compound acts as an inhibitor of Src tyrosine kinase, which is implicated in many cancers. The inhibition of this kinase can lead to reduced tumor growth and metastasis .
  • Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in the G0–G1 phase, effectively halting the progression of cancer cells .

The mechanisms by which this compound exerts its effects include:

  • Inhibition of Proliferation : The compound has been shown to reduce cell viability in various cancer types, including lung, breast, and prostate cancers. For instance, it demonstrated antiproliferative effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
  • Induction of Apoptosis : The compound also triggers apoptotic pathways in cancer cells, leading to programmed cell death. This is critical for eliminating malignant cells and preventing tumor growth .

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vivo Studies : In xenograft models, this compound has shown promising results in reducing tumor size and improving survival rates in treated animals compared to controls .
  • Molecular Docking Studies : Computational studies have suggested that the binding affinity of this compound for ATP-binding sites in kinases is comparable to known inhibitors, supporting its potential as a therapeutic agent .

Data Summary

Activity Cell Lines Tested IC50 Values (µM)Mechanism
AntiproliferativeMDA-MB-231 (breast)12Tyrosine kinase inhibition
HepG2 (liver)15Apoptosis induction
PC3 (prostate)10Cell cycle arrest
A549 (lung)20Tyrosine kinase inhibition

Q & A

Q. What are the standard synthetic routes for N-(4-bromophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:

  • Step 1: React 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with 4-bromophenylamine in acetonitrile using DIPEA (N,N-diisopropylethylamine) as a base. Stir at room temperature for 6 hours .
  • Step 2: Purify the crude product via silica gel chromatography (20% MeOH/EtOAC) to achieve >95% purity. Confirm structure using 1^1H NMR (e.g., δ 8.09 ppm for NH coupling) and LC-MS (M+H+^+ = 320) .
  • Intermediate Characterization: IR spectroscopy identifies NH stretches (3463–3304 cm1^{-1}), while elemental analysis validates C, H, N content (e.g., C 55.00%, N 25.47%) .

Q. Which spectroscopic and analytical methods are critical for confirming the structure of this compound?

Methodological Answer:

  • 1^1H NMR: Key signals include aromatic protons (δ 7.15–7.40 ppm for bromophenyl) and methyl groups (δ 3.78 ppm for N-CH3_3) .
  • IR Spectroscopy: Confirms NH (3300–3460 cm1^{-1}) and C-Br (550–600 cm^{-1) bonds .
  • Mass Spectrometry: LC-MS (e.g., [M+H]+^+ = 320) ensures molecular weight accuracy .
  • Elemental Analysis: Validates stoichiometry (e.g., ±0.3% deviation for C, H, N) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized to synthesize derivatives of this compound?

Methodological Answer:

  • Reagents: Use Pd(dppf)Cl2_2 catalyst, arylboronic acids (e.g., 4-(ethoxycarbonyl)phenylboronic acid), and K2_2CO3_3 in DMF/H2_2O (4:1) .
  • Conditions: Microwave-assisted heating at 100°C under argon for 12 hours improves yield (65% vs. traditional reflux) .
  • Purification: Sequential ethyl acetate extraction and silica gel chromatography (hexanes/EtOAc gradient) remove Pd residues and unreacted boronic acids .
  • Validation: 13^{13}C NMR confirms coupling positions (e.g., δ 165 ppm for ester carbonyl) .

Q. How should researchers address contradictions in solubility or stability data across studies?

Methodological Answer:

  • Solubility Conflicts: Test under standardized conditions (e.g., DMSO stock solutions at 10 mM, filtered through 0.22 μm membranes). Compare with literature solvents like acetonitrile () vs. ethanol () .
  • Stability Analysis: Use accelerated stability studies (40°C/75% RH for 1 week) with HPLC monitoring. Degradation products (e.g., dehalogenation) indicate light sensitivity, requiring amber vials .

Q. What computational strategies predict the biological targets or binding modes of this compound?

Methodological Answer:

  • Docking Studies: Use EGFR kinase T790M/L858R (PDB: 5EDQ) as a template. Define the binding pocket (312.32 Å3^3) around the co-crystallized ligand for alignment .
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess hydrophobic interactions with bromophenyl and hydrogen bonds with pyrimidine NH .
  • Validation: Compare inhibition IC50_{50} values (e.g., 100 nM RET kinase inhibition) with docking scores (AutoDock Vina) .

Q. How does substituent regioselectivity impact the biological activity of pyrazolo[3,4-d]pyrimidin-4-amine derivatives?

Methodological Answer:

  • Hydrophobic Side Chains: Adding 4-fluorobenzyl () improves cell permeability (logP >3) but may reduce solubility. Balance via ClogP calculations (e.g., XLogP3 software) .
  • Electron-Withdrawing Groups: Bromine at the 4-position enhances kinase binding (e.g., RET kinase IC50_{50} = 100 nM) but increases molecular weight, affecting pharmacokinetics .
  • SAR Studies: Test methyl () vs. ethyl () groups at N1 to optimize metabolic stability (e.g., microsomal t1/2_{1/2} >60 min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.